molecular formula C14H10FNO2 B14064890 (e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid

(e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid

Cat. No.: B14064890
M. Wt: 243.23 g/mol
InChI Key: AUEDAEOGSUPEBK-UHFFFAOYSA-N
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Description

(e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid is an organic compound that features a fluorine atom, a pyridine ring, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(pyridin-4-yl)benzaldehyde and malonic acid.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-fluoro-2-(pyridin-4-yl)benzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the acrylic acid moiety.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The fluorine atom and pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the compound.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid involves its interaction with specific molecular targets. The fluorine atom and pyridine ring can form strong interactions with enzymes and receptors, modulating their activity. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (e)-3-(4-Chloro-2-(pyridin-4-yl)phenyl)acrylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (e)-3-(4-Methyl-2-(pyridin-4-yl)phenyl)acrylic acid: Similar structure but with a methyl group instead of fluorine.

    (e)-3-(4-Bromo-2-(pyridin-4-yl)phenyl)acrylic acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H10FNO2

Molecular Weight

243.23 g/mol

IUPAC Name

3-(4-fluoro-2-pyridin-4-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C14H10FNO2/c15-12-3-1-10(2-4-14(17)18)13(9-12)11-5-7-16-8-6-11/h1-9H,(H,17,18)

InChI Key

AUEDAEOGSUPEBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC=NC=C2)C=CC(=O)O

Origin of Product

United States

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